molecular formula C19H14BrN3O B2589350 N-benzyl-3-(5-bromo-1H-indol-3-yl)-2-cyanoprop-2-enamide CAS No. 473420-94-9

N-benzyl-3-(5-bromo-1H-indol-3-yl)-2-cyanoprop-2-enamide

Cat. No.: B2589350
CAS No.: 473420-94-9
M. Wt: 380.245
InChI Key: RDVZHBXCQFUAPU-UHFFFAOYSA-N
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Description

N-benzyl-3-(5-bromo-1H-indol-3-yl)-2-cyanoprop-2-enamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a bromine atom at the 5-position of the indole ring, a benzyl group attached to the nitrogen atom, and a cyanopropenamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(5-bromo-1H-indol-3-yl)-2-cyanoprop-2-enamide typically involves multiple steps One common method starts with the bromination of 1H-indole to introduce the bromine atom at the 5-positionThe final step involves the formation of the cyanopropenamide moiety through a condensation reaction with a suitable nitrile compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(5-bromo-1H-indol-3-yl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted indole derivatives .

Scientific Research Applications

N-benzyl-3-(5-bromo-1H-indol-3-yl)-2-cyanoprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-3-(5-bromo-1H-indol-3-yl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The bromine atom and cyanopropenamide group may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-5-bromo-1H-indole
  • 1-Benzyl-1H-indole-3-carboxylic acid
  • 1-Benzyl-1H-indol-5-amine

Uniqueness

N-benzyl-3-(5-bromo-1H-indol-3-yl)-2-cyanoprop-2-enamide is unique due to the presence of the cyanopropenamide moiety, which is not commonly found in other similar compounds. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-N-benzyl-3-(5-bromo-1H-indol-3-yl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O/c20-16-6-7-18-17(9-16)15(12-22-18)8-14(10-21)19(24)23-11-13-4-2-1-3-5-13/h1-9,12,22H,11H2,(H,23,24)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVZHBXCQFUAPU-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CNC3=C2C=C(C=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CNC3=C2C=C(C=C3)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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